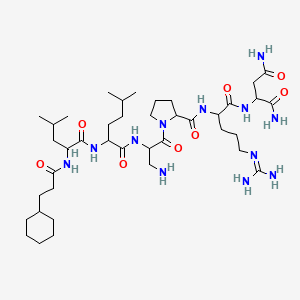
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid is a complex organic compound characterized by its unique structure, which includes two phosphonic acid groups and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid typically involves multi-step organic synthesis. One common method includes the use of phosphonylation reactions where appropriate precursors are treated with phosphonic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diene system into saturated analogs.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction results in saturated compounds.
Applications De Recherche Scientifique
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which ((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong bonds with metal ions and other active sites, influencing biochemical pathways and reactions. The conjugated diene system also allows for interactions with various organic molecules, facilitating diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonic acid derivatives and conjugated dienes, such as:
(E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid analogs: Compounds with slight modifications in the phosphonic acid groups or diene system.
Phosphonic acid esters: Compounds where the phosphonic acid groups are esterified.
Conjugated dienes: Molecules with similar diene systems but different functional groups.
Uniqueness
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid is unique due to its dual phosphonic acid groups combined with a conjugated diene system, providing a versatile platform for various chemical reactions and applications. This combination of features is not commonly found in other compounds, making it a valuable subject of study in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C13H26O6P2 |
|---|---|
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
[(5E)-6,10-dimethyl-1-phosphonoundeca-5,9-dienyl]phosphonic acid |
InChI |
InChI=1S/C13H26O6P2/c1-11(2)7-6-9-12(3)8-4-5-10-13(20(14,15)16)21(17,18)19/h7-8,13H,4-6,9-10H2,1-3H3,(H2,14,15,16)(H2,17,18,19)/b12-8+ |
Clé InChI |
ISMDHWZGHKZNRH-XYOKQWHBSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCCC(P(=O)(O)O)P(=O)(O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCCCC(P(=O)(O)O)P(=O)(O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772532.png)
![3-[[(cyanoamino)-[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772540.png)

![2-methoxy-4-{3-[4-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1H-indazol-6-yl}phenol](/img/structure/B10772545.png)
![4-(cyclopropylmethoxy)-N-{3-[(1R)-1-[(2-acetamidoethyl)amino]ethyl]-8-methylquinolin-7-yl}benzamide](/img/structure/B10772564.png)

![2-[(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-[1,2]oxazolo[5,4-C]thieno[2,3-E]azepin-6-Yl]acetamide](/img/structure/B10772576.png)
![2-[Methyl-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B10772583.png)
![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B10772599.png)
![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(4R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxymethyl]-4-hydroxyoxan-2-one](/img/structure/B10772620.png)

![3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772627.png)
